molecular formula C19H29NO5 B8115001 Norbornene-PEG4 Propargyl

Norbornene-PEG4 Propargyl

Cat. No.: B8115001
M. Wt: 351.4 g/mol
InChI Key: KSLOYHNLFARODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norbornene-PEG4 Propargyl is a compound that combines the unique properties of norbornene and propargyl groups with a polyethylene glycol (PEG) linker. This compound is known for its versatility in bioconjugation and drug delivery applications due to its ability to undergo click chemistry reactions. The norbornene group is a bicyclic hydrocarbon that is highly reactive, while the propargyl group contains a terminal alkyne, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG4 Propargyl typically involves the nucleophilic substitution of propargyl alcoholsThe reaction conditions often involve the use of catalysts such as copper for the CuAAC reaction, which facilitates the attachment of the propargyl group to the norbornene moiety .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Norbornene-PEG4 Propargyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Norbornene-PEG4 Propargyl involves its reactivity in click chemistry and cycloaddition reactions. The propargyl group undergoes CuAAC reactions, forming stable triazole linkages with azide-bearing compounds. The norbornene group participates in cycloaddition reactions, enabling the formation of complex structures. These reactions facilitate the conjugation of therapeutic agents to PEG chains, enhancing their stability, solubility, and biocompatibility .

Comparison with Similar Compounds

  • Norbornene-PEG2 Propargyl
  • Norbornene-PEG3 Propargyl
  • Norbornene-PEG8 Propargyl
  • Norbornene-PEG12 Propargyl

Comparison: Norbornene-PEG4 Propargyl stands out due to its optimal balance between linker length and reactivity. The PEG4 linker provides sufficient flexibility and solubility, while the norbornene and propargyl groups offer high reactivity for bioconjugation and drug delivery applications. Compared to shorter PEG linkers (PEG2, PEG3), PEG4 offers better solubility and biocompatibility. Longer PEG linkers (PEG8, PEG12) may provide higher solubility but can reduce the reactivity and efficiency of the conjugation reactions .

Properties

IUPAC Name

N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5/c1-2-6-22-8-10-24-12-13-25-11-9-23-7-5-20-19(21)18-15-16-3-4-17(18)14-16/h1,3-4,16-18H,5-15H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLOYHNLFARODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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